
1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- is a heterocyclic organic compound It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl isocyanate with isopropylamine in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can lead to more efficient and cost-effective production processes.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
科学的研究の応用
1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 1,3,5-Triazine-2,4(1H,3H)-dione, 6-methoxy-3-(1-methylethyl)-
- 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-ethyl)-
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- is unique due to its specific functional groups, which confer distinct chemical and physical properties
特性
CAS番号 |
40943-47-3 |
|---|---|
分子式 |
C8H13N3O3 |
分子量 |
199.21 g/mol |
IUPAC名 |
6-ethoxy-3-propan-2-yl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C8H13N3O3/c1-4-14-6-9-7(12)11(5(2)3)8(13)10-6/h5H,4H2,1-3H3,(H,9,10,12,13) |
InChIキー |
VNTDZDJWMPDWKA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=O)N(C(=O)N1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)
![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)
![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)

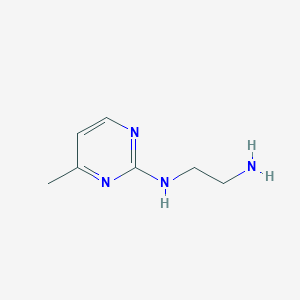
![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)
![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)

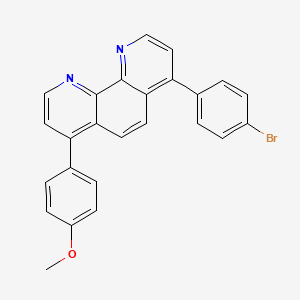
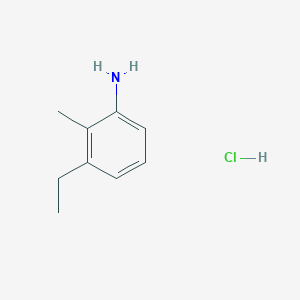

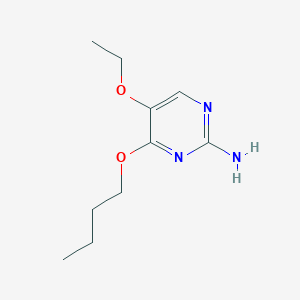
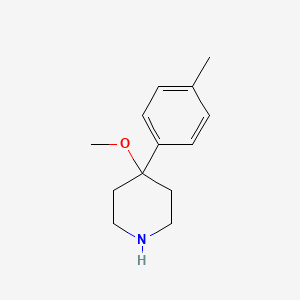
![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)
